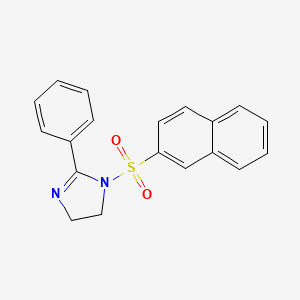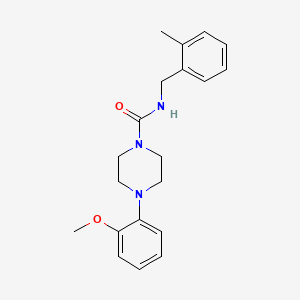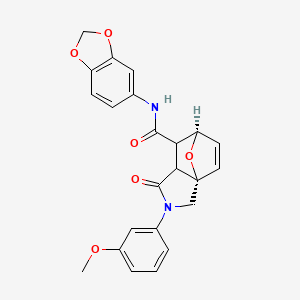![molecular formula C20H20N4O3S B13372935 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372935.png)
3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, contributes to its interesting chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, particularly in inhibiting the growth of breast cancer cells by targeting specific molecular pathways.
Antimicrobial Activity: The compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains.
Material Science: It has been explored for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, such as PARP-1 and EGFR. This inhibition leads to the induction of apoptosis and cell cycle arrest, thereby reducing cancer cell viability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazolopyrazines. These compounds share similar structural features but may differ in their biological activities and chemical properties. For example:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have shown potential as kinase inhibitors and anti-cancer agents.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds have been studied for their dual inhibition of PARP-1 and EGFR, similar to the compound .
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H20N4O3S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
3-[(3,4-dimethoxyphenyl)methyl]-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H20N4O3S/c1-4-27-15-8-6-14(7-9-15)19-23-24-18(21-22-20(24)28-19)12-13-5-10-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3 |
InChI-Schlüssel |
KMFPTQANPNFGGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372855.png)

![6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372861.png)
![3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium](/img/structure/B13372866.png)



![1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone}](/img/structure/B13372889.png)
![7-(2-methoxyethyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13372892.png)
![6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372902.png)
![N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine](/img/structure/B13372907.png)


![N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13372922.png)
